molecular formula C8H17NO B1245241 2-Methylheptanamide

2-Methylheptanamide

Cat. No.: B1245241
M. Wt: 143.23 g/mol
InChI Key: DEOUZFWSQWEPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylheptanamide (CAS 4164-91-4) is an aliphatic amide with the molecular formula C₈H₁₇NO and an approximate molecular weight of 143.23 g/mol (calculated from atomic weights). Its structure features a seven-carbon chain with a methyl group at the second position and a terminal amide group (-CONH₂).

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-methylheptanamide

InChI

InChI=1S/C8H17NO/c1-3-4-5-6-7(2)8(9)10/h7H,3-6H2,1-2H3,(H2,9,10)

InChI Key

DEOUZFWSQWEPGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)C(=O)N

Synonyms

2-methylheptanamide
methylpentylacetamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 2-Methylheptanamide, such as amide bonds, alkyl chains, or branching:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 4164-91-4 C₈H₁₇NO ~143.23 Primary amide, branched alkyl
Ethylphenidate Hydrochloride 19716-79-1 C₁₄H₁₉NO₂·HCl ~269.76 Ester, tertiary amine (salt)
N-[2-[2-(Dimethylamino)ethylamino]ethyl]heptanamide - C₁₃H₂₉N₃O 243.39 Amide, tertiary amine
Ethyl 2-acetylheptanoate 24317-94-0 C₁₁H₂₀O₃ 200.28 Ester, ketone
Key Observations:
  • Branching vs.
  • Functional Groups: Unlike esters (e.g., Ethyl 2-acetylheptanoate), amides exhibit greater hydrolytic stability due to stronger resonance stabilization .
  • Amino Modifications: N-[2-[2-(Dimethylamino)ethylamino]ethyl]heptanamide contains tertiary amines, enhancing basicity and solubility in acidic environments compared to this compound .

Physicochemical and Pharmacokinetic Properties

Property This compound (Inferred) Ethyl 2-acetylheptanoate N-[2-(Dimethylamino)ethyl]heptanamide
Hydrolytic Stability High (amide bond) Moderate (ester bond) High (amide bond)
logP ~2.5 (estimated) ~3.0 (ester/ketone) ~1.8 (polar amines)
Solubility Moderate in polar solvents Low in water High in acidic solutions
  • Lipophilicity: this compound’s logP is likely lower than Ethyl 2-acetylheptanoate due to the amide’s polarity but higher than N-[2-(Dimethylamino)ethyl]heptanamide, which has ionizable amines .
  • Bioavailability : The amide group in this compound may hinder rapid absorption compared to esters, which are more prone to enzymatic cleavage .

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